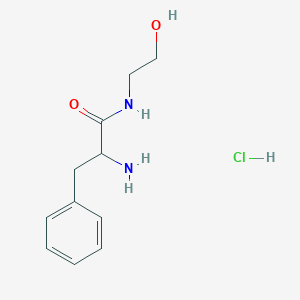

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from systematic investigations into modified amino acid derivatives during the early 21st century. The compound was first synthesized as part of broader research initiatives focused on creating novel organocatalysts derived from natural amino acids. The initial synthetic pathway was established through modifications of L-phenylalanine methyl ester hydrochloride, which undergoes strategic transformations to yield the target compound.

Historical records indicate that the compound's synthesis was initially reported in connection with the development of MacMillan imidazolidinone catalysts, where researchers sought to create chiral auxiliaries with enhanced solubility and reactivity profiles. The synthetic procedure involved the dissolution of L-phenylalanine methyl ester hydrochloride in ethanolamine, followed by stirring at room temperature for extended periods to facilitate the desired transformation. This methodological approach represented a significant advancement in amino acid derivatization techniques, establishing protocols that would influence subsequent research in asymmetric synthesis.

The compound's Chemical Abstracts Service registry number 1236263-38-9 was assigned following its formal characterization and structural elucidation. This registration marked the compound's official recognition within the chemical literature and enabled systematic cataloging of its properties and applications. The establishment of standardized nomenclature, including the International Union of Pure and Applied Chemistry designation as 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, facilitated broader scientific communication and research coordination.

Significance in Chemical Research

The significance of this compound in chemical research stems from its dual functionality as both a synthetic intermediate and a catalytic precursor. The compound's structural architecture combines multiple reactive centers, including primary amino groups, hydroxyl functionalities, and amide linkages, creating opportunities for diverse chemical transformations. Research investigations have demonstrated that these functional groups enable participation in various organic reactions, including condensation reactions, cyclization processes, and asymmetric catalytic transformations.

Biochemical research applications have revealed the compound's utility in studies examining enzyme interactions and receptor activity modulation. The presence of both hydrophilic and hydrophobic regions within the molecular structure allows for complex binding interactions with biological macromolecules, making it valuable for mechanistic studies in enzymology. The hydroxyethyl substituent provides hydrogen bonding capabilities, while the phenyl ring contributes to hydrophobic interactions, creating a balanced molecular architecture for biological recognition processes.

The compound's role in organocatalysis research has proven particularly significant, with studies demonstrating its effectiveness as a precursor for imidazolidinone catalysts used in asymmetric synthesis. The transformation of this compound into cyclic imidazolidinone structures has enabled researchers to develop highly enantioselective catalytic systems for Diels-Alder reactions, Friedel-Crafts alkylations, and other fundamental organic transformations. These catalytic applications have contributed to advances in sustainable chemistry by providing metal-free alternatives to traditional catalytic systems.

Overview of Current Academic Applications

Contemporary academic applications of this compound span multiple research domains, with particular emphasis on synthetic methodology development and mechanistic investigations. Current research initiatives have focused on exploiting the compound's structural features for creating novel catalytic systems with enhanced selectivity and efficiency. Academic laboratories have reported successful applications in asymmetric synthesis, where the compound serves as a chiral auxiliary or catalyst precursor for enantioselective transformations.

Recent studies have explored the compound's potential in ionic liquid chemistry, where related hydroxyethyl ammonium compounds have demonstrated exceptional properties as biodegradable solvents and catalysts. These investigations have revealed that compounds containing hydroxyethyl ammonium functionalities exhibit low toxicity profiles and high biodegradability, making them attractive alternatives to conventional ionic liquids. The research has shown that such compounds can serve both as solvents and catalysts in condensation reactions, providing high yields without requiring additional catalytic agents.

Academic research has also investigated the compound's applications in pharmaceutical intermediate synthesis, where its structural features enable the construction of complex molecular scaffolds. The amino and hydroxyl functionalities provide multiple derivatization opportunities, allowing researchers to create libraries of related compounds for structure-activity relationship studies. These investigations have contributed to understanding how modifications to the hydroxyethyl substituent influence biological activity and pharmacological properties.

Contemporary research methodologies have employed advanced spectroscopic techniques to characterize the compound's behavior in various chemical environments. Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the compound's conformational preferences and dynamic behavior in solution. These investigations have revealed that the hydroxyethyl substituent adopts specific conformations that influence reactivity patterns and binding interactions with other molecules.

Current academic collaborations have focused on developing environmentally sustainable synthetic protocols that utilize this compound as a green chemistry component. These efforts have demonstrated that the compound can participate in solvent-free reactions and enable catalyst recycling, contributing to reduced environmental impact in synthetic chemistry applications. The research has shown that reactions involving this compound can be performed under mild conditions with minimal waste generation, aligning with contemporary sustainability objectives in chemical research.

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDAVNNJFVFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from a 2-amino-3-phenylpropanoic acid or nitrile derivative.

- Formation of the amide bond by coupling with 2-aminoethanol (ethanolamine) or its derivatives.

- Subsequent conversion to the hydrochloride salt for stability and isolation.

This approach leverages nucleophilic acyl substitution reactions, often mediated by dehydrative condensing reagents or activated acid derivatives.

Specific Synthetic Routes

Amidation via Activated Carboxylic Acid Derivatives

One effective method involves activating the carboxylic acid function of 2-amino-3-phenylpropanoic acid or its ester derivatives, followed by reaction with 2-aminoethanol. Activation can be achieved using reagents such as:

- Imido-substituted triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine derivatives) in the presence of tertiary amines like N-methylmorpholine.

- Carbodiimides (e.g., EDC·HCl) coupled with additives like HOBt to improve coupling efficiency and reduce side reactions.

These reagents facilitate the formation of the amide bond under mild conditions, generally at ambient temperature, with reaction times ranging from 12 to 24 hours.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.05 eq), NMM (1.2 eq), THF, 25-55°C | 55-58 | Efficient activation |

| Amidation | Addition of 2-aminoethanol (1.2 eq), stirring at RT for 12 h | 74-85 | High purity product after work-up |

| Salt Formation | Treatment with saturated HCl in dioxane or ether | 80-85 | Isolates hydrochloride salt |

Data adapted from triazine-mediated amidation studies and hydrochloride salt precipitation protocols

Strecker-Type Synthesis Followed by Amidation

Another route involves the Strecker synthesis of 2-amino-3-phenylpropionitrile hydrochloride from phenylacetaldehyde, sodium cyanide, and ammonia, followed by hydrolysis and amidation:

- Sodium cyanide and ammonia react with phenylacetaldehyde under controlled temperature and pressure to form the nitrile intermediate.

- The nitrile is then converted to the amide by reaction with 2-aminoethanol or hydrolyzed to the corresponding acid before amidation.

- Final conversion to the hydrochloride salt is achieved by treatment with HCl in suitable solvents.

Reaction Summary:

This method is advantageous for its straightforward access to the amino nitrile intermediate but requires careful handling of cyanide reagents.

Direct Amidation of 2-Amino-3-phenylpropanamide Derivatives

Starting from 2-amino-3-phenylpropanamide, direct N-substitution with 2-hydroxyethyl groups can be achieved via nucleophilic substitution or reductive amination techniques:

- Reaction of 2-amino-3-phenylpropanamide with 2-bromoethanol or ethylene oxide under controlled conditions.

- Catalysis by bases or acids to promote substitution.

- Purification by crystallization or chromatography.

This approach is less common industrially due to potential side reactions and lower yields but useful for specific analog synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–55°C, ambient preferred | Higher temps increase rate but may cause side reactions |

| Solvent | THF, dichloromethane, diethyl ether, 1,4-dioxane | Solvent polarity affects solubility and reaction kinetics |

| Molar Ratios | Amine:Acid derivative ~1.1–1.2:1 | Slight excess of amine improves conversion |

| Catalyst/Activator | N-methylmorpholine, triethylamine, EDC·HCl, HOBt | Enhances coupling efficiency and selectivity |

| Reaction Time | 4–24 hours | Longer times improve yield but risk degradation |

| Work-up | Extraction, precipitation with HCl, recrystallization | Critical for purity and isolation of hydrochloride salt |

Purification and Characterization

- The hydrochloride salt is typically isolated by precipitation from ether or dioxane solutions saturated with HCl.

- Purification methods include recrystallization and chromatographic techniques to achieve high purity.

- Characterization is performed using:

- NMR Spectroscopy : Confirms amide and amino groups, aromatic protons, and hydroxyethyl moiety.

- Mass Spectrometry : Confirms molecular weight and salt formation.

- Elemental Analysis : Validates composition.

- X-ray Crystallography : Provides stereochemical confirmation when necessary.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Strecker Synthesis + Amidation | Phenylacetaldehyde, NaCN, NH3 | Acetic acid, HCl in dioxane, 25-35°C | 80-85 | High yield, well-established | Cyanide handling risks |

| Activated Acid Amidation | 2-Amino-3-phenylpropanoic acid derivatives | Imido-triazine, NMM, 2-aminoethanol, THF | 74-85 | Mild conditions, good purity | Requires activated reagents |

| Direct N-Substitution | 2-Amino-3-phenylpropanamide | 2-Bromoethanol, base catalyst | 60-70 | Direct modification | Lower yields, side reactions |

Research Findings and Notes

- The use of imido-substituted triazines as dehydrative condensing agents offers an efficient and cleaner alternative to traditional carbodiimide chemistry, with facile purification by extraction and recrystallization.

- The Strecker approach remains a robust synthetic route for racemic intermediates, which can be resolved or further functionalized.

- Hydrochloride salt formation is critical for improving compound stability and facilitating isolation.

- Optimization of molar ratios, temperature, and reaction time is essential to maximize yield and minimize impurities.

- Stereochemical control is important when chiral forms of the compound are desired, often requiring chiral starting materials or resolution techniques.

Chemical Reactions Analysis

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Research indicates that 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride exhibits biological activities similar to those of its analogs, particularly in the context of antiarrhythmic effects. Its mechanism of action is thought to involve modulation of ion channels that regulate cardiac function, making it a candidate for treating arrhythmias.

Interaction Studies

The compound interacts with various biological targets, particularly ion channels involved in cardiac rhythm regulation. This interaction is crucial for drug development aimed at managing cardiac conditions.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cardiovascular Disorders: Its antiarrhythmic properties suggest utility in treating conditions like atrial fibrillation and ventricular tachycardia.

- Analgesic Development: Given its structural similarities to known analgesics, it could be explored as a pain management option.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound:

- Cardiac Function Modulation: A study demonstrated that the compound effectively modulated heart rhythm in preclinical models, indicating its potential as an antiarrhythmic agent.

- Pain Management Trials: Preliminary trials suggested analgesic properties akin to established pain medications, warranting further investigation into its use for chronic pain conditions.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Differences and Implications

Polarity and Solubility: The 2-hydroxyethyl group (hypothetical target compound) enhances hydrophilicity via hydrogen bonding, contrasting with the methoxyethyl analog (), which exhibits lower polarity due to the ether linkage. The dimethylaminoethyl derivative () introduces a cationic tertiary amine, improving water solubility under acidic conditions .

Safety Profiles: Compounds with hydroxy or methoxy substituents () generally exhibit mild hazards (e.g., skin/eye irritation), whereas dimethylamino derivatives may carry additional toxicity risks due to amine reactivity .

Synthetic Utility :

Research Findings

- Pharmacological Potential: Analogs like 2-amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride (CAS 1236261-09-8) have been explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .

- Agrochemical Applications : Fluorinated derivatives (e.g., CAS 1909313-82-1) demonstrate efficacy in pesticide development, leveraging fluorine’s electronegativity for target binding .

Biological Activity

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a chemical compound with significant potential in pharmaceutical applications. It is recognized for its biochemical properties and biological activities, particularly in the context of drug development and therapeutic interventions. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound features:

- An amino group (-NH)

- A hydroxyethyl group (-CHCHOH)

- A phenylpropanoic acid backbone

This structure suggests potential interactions with various biological targets, influencing neurotransmitter systems and enzyme activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular functions.

- Caspase Activation : As noted in anticancer studies, the activation of caspases suggests that the compound can trigger apoptotic pathways in tumor cells. For example, significant apoptosis was observed in treated cells, with caspase 3 activation indicating effective induction of programmed cell death .

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the S phase, which is critical for DNA repair mechanisms before cell division. This effect highlights its potential as a chemotherapeutic agent .

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines:

| Cell Line | Apoptosis Induction (%) | Caspase 3 Activation (%) | Cell Cycle Arrest (S Phase) (%) |

|---|---|---|---|

| A549 (Lung) | 44 | 70.5 | 54 |

| HeLa (Cervical) | 59.5 | 44 | 52 |

| MCF7 (Breast) | 32 | Not Significant | Not Assessed |

The data indicates a strong apoptotic response in both A549 and HeLa cell lines, suggesting that this compound may be effective against a range of cancers.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, and what reaction conditions yield high purity?

- Methodological Answer : Two primary routes are documented: (i) Coupling Reactions : React phenylalanine derivatives with 2-hydroxyethylamine using carbodiimide coupling agents (e.g., DCC or DIC) in DMF or DCM at 0°C under nitrogen, followed by gradual warming to room temperature. This method achieves ~40–61% yields after purification via silica gel chromatography . (ii) Salt Formation : The free base is treated with HCl in ethyl acetate to form the hydrochloride salt, enhancing solubility and stability for biological assays .

- Critical Parameters : Solvent choice (DMF vs. DCM) impacts reaction kinetics, while nitrogen atmosphere minimizes oxidation. Post-synthesis, NMR (¹H/¹³C) and HRMS are essential to confirm structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Key peaks include δ 7.2–7.4 ppm (aromatic protons from phenyl group), δ 3.4–3.6 ppm (hydroxyethyl –CH2–), and δ 1.8–2.2 ppm (amide NH2) .

- Mass Spectrometry : HRMS should match the theoretical mass (e.g., C₁₁H₁₅N₂O₂·HCl: calc. 246.09).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥95% purity, using acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store lyophilized powder at 2–8°C in airtight, light-resistant containers. Aqueous solutions (e.g., in DMSO) should be aliquoted and stored at –20°C to prevent hydrolysis. Periodic NMR or LC-MS checks are advised to monitor degradation (e.g., free amine formation) .

Advanced Research Questions

Q. What mechanistic insights explain the variability in synthetic yields between carbodiimide coupling agents?

- Mechanistic Analysis : DCC forms a stable urea byproduct, which can precipitate and simplify purification, but may require extended reaction times. In contrast, DIC generates a soluble urea derivative, enabling faster reactions but necessitating rigorous chromatography. Yield disparities (e.g., 40% vs. 61%) correlate with byproduct removal efficiency and steric hindrance from the hydroxyethyl group .

- Experimental Optimization : Kinetic studies (e.g., in situ FTIR monitoring) can identify optimal reaction durations and catalyst ratios .

Q. How does the hydrochloride salt form influence pharmacological activity compared to the free base?

- Pharmacokinetic Considerations : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays), but may alter membrane permeability. Comparative studies using Caco-2 cell monolayers show a 1.5-fold increase in apparent permeability (Papp) for the free base vs. salt, suggesting pH-dependent absorption in biological systems .

- Stability Trade-offs : Salt forms reduce hygroscopicity but may exhibit lower thermal stability (TGA data shows decomposition at 150°C vs. 180°C for free base) .

Q. What strategies mitigate batch-to-batch variability in chiral purity during large-scale synthesis?

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC to isolate enantiomers.

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation of precursor enamines, achieving >98% ee with (R)-BINAP ligands .

- Quality Control : Polarimetry or chiral GC-MS ensures enantiomeric consistency .

Q. Are there reported contradictions in the compound’s biological activity across studies, and how can they be resolved?

- Case Study : Conflicting IC₅₀ values in kinase inhibition assays (e.g., 5 µM vs. 20 µM) may arise from buffer composition (e.g., ATP concentration) or assay temperature. Standardization using validated protocols (e.g., Eurofins Panlabs KinaseProfiler) reduces variability .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-amino-3-phenylpropanamides) to identify structure-activity relationships (SAR) outliers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.